molecular formula C9H16ClNO2 B1430913 Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride CAS No. 1403766-94-8

Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride

Cat. No.: B1430913
CAS No.: 1403766-94-8
M. Wt: 205.68 g/mol
InChI Key: YYIIVSFTCKNFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-6-2-3-7(8)5-10-4-6;/h6-8,10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIIVSFTCKNFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Notes and Protocols: The Strategic Use of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride in the Synthesis of High-Affinity Dopamine Transporter (DAT) Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-azabicyclo[3.2.1]octane Scaffold in Neuroscience Research

The dopamine transporter (DAT) is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling. Its dysfunction is implicated in numerous neuropsychiatric disorders, including ADHD, depression, and substance use disorders. Consequently, the DAT is a primary target for therapeutic drug development and for creating sophisticated molecular probes to investigate the dopamine system.

The 3-azabicyclo[3.2.1]octane core, a structural isomer of the tropane skeleton found in cocaine, represents a privileged scaffold in the design of potent and selective DAT ligands.[1][2] Its rigid, bicyclic structure provides a conformationally constrained framework that can accurately orient key pharmacophoric elements—such as an amine and a bulky aromatic group—for optimal interaction with the DAT binding pocket. This conformational rigidity is crucial for achieving high binding affinity and can be exploited to fine-tune selectivity over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3][4]

Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride is a versatile and strategically important starting material for accessing a diverse library of DAT ligands. Its secondary amine offers a convenient handle for introducing a wide range of substituents via N-alkylation or N-acylation, while the methyl ester at the C-8 position provides another site for chemical modification. This guide provides detailed protocols and expert insights into the application of this key intermediate in the synthesis of novel DAT ligands.

Core Intermediate: Properties and Handling

Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride (CAS No: 1403766-94-8) is typically supplied as a white to yellow solid. As a hydrochloride salt, the secondary amine is protonated, rendering it stable for storage and handling. However, for most synthetic transformations targeting the nitrogen, it must be converted to the free base form in situ.

PropertyValueSource
CAS Number 1403766-94-8
Molecular Formula C₉H₁₅NO₂ · HCl
Molecular Weight 205.68 g/mol
Appearance White to Yellow Solid
Storage Refrigerator, under inert atmosphere

Causality Behind Experimental Choices: The use of the hydrochloride salt is a standard practice in medicinal chemistry to enhance the stability and shelf-life of amines. The protonated nitrogen is less susceptible to aerial oxidation. Prior to reaction, the free amine must be liberated to act as a nucleophile. This is typically achieved by adding a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which scavenges the HCl without competing in the primary reaction.

Synthetic Workflow Overview

The general strategy for elaborating Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride into a potent DAT ligand involves the introduction of substituents that mimic the key binding motifs of known inhibitors like cocaine and its analogs.[1][5] This typically involves an N-alkylation or acylation to introduce a sidechain that can interact with specific residues in the DAT binding pocket.

G start Methyl 3-azabicyclo[3.2.1]octane- 8-carboxylate HCl free_base Free Base Generation (e.g., TEA, CH2Cl2) start->free_base reaction_node N-Functionalization free_base->reaction_node alkylation Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) reaction_node->alkylation Path A acylation Amide Coupling (Acid Chloride/Carboxylic Acid, Coupling Agent) reaction_node->acylation Path B product Functionalized Intermediate alkylation->product acylation->product purification Purification (Column Chromatography) product->purification final_ligand Final DAT Ligand purification->final_ligand G cluster_reactants Reactants cluster_products Products cluster_conditions Conditions amine Methyl 3-azabicyclo[3.2.1]octane- 8-carboxylate (Free Base) N-H product N-Tosyl Product N-S(=O)₂-Ar amine:n->product:n_s Nucleophilic Attack tosyl p-Toluenesulfonyl Chloride Cl-S(=O)₂-Ar hcl HCl tosyl:cl->hcl Leaving Group conditions Pyridine or TEA CH2Cl2 0°C to RT

Sources

Application Notes & Protocols: Leveraging Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate Hydrochloride for Novel Serotonin Transporter (SERT) Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Serotonin Transporter and the 3-Azabicyclo[3.2.1]octane Scaffold

The serotonin transporter (SERT), a key member of the solute carrier 6 (SLC6A4) family, plays a critical role in regulating serotonergic neurotransmission by mediating the reuptake of serotonin (5-HT) from the synaptic cleft into presynaptic neurons.[1] This mechanism effectively terminates the neurotransmitter's action. The central role of SERT in modulating mood, emotion, and various physiological processes has made it a primary target for therapeutic intervention, most notably in the treatment of major depressive disorder, anxiety disorders, and obsessive-compulsive disorder.[2][3] Selective serotonin reuptake inhibitors (SSRIs) are a cornerstone of modern psychopharmacology, and the development of new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles remains an area of intense research.[3]

The 8-azabicyclo[3.2.1]octane scaffold, the core structure of tropane alkaloids like cocaine, has historically been a fruitful starting point for designing monoamine transporter ligands.[4][5] Modifications to this rigid bicyclic system have yielded compounds with high affinity and varying selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and SERT.[6][7] This application note focuses on a related, yet distinct scaffold: Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride . This scaffold offers a unique three-dimensional architecture and distinct substitution vectors compared to its 8-aza counterpart, providing medicinal chemists with a valuable platform for exploring novel chemical space in the pursuit of next-generation SERT inhibitors.

This guide provides a comprehensive, experience-driven framework for researchers engaged in the development of SERT inhibitors based on this scaffold. We will detail the strategic workflow, from initial chemical derivatization to robust in vitro and in vivo characterization, emphasizing the rationale behind each protocol to ensure reproducible and meaningful results.

G Figure 1: Overall SERT Inhibitor Development Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Assessment cluster_3 Optimization Scaffold Methyl 3-azabicyclo [3.2.1]octane-8-carboxylate Hydrochloride Synthesis Analog Library Synthesis Scaffold->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding SERT Binding Assay (Ki Determination) Purification->Binding Uptake SERT Uptake Assay (IC50 Determination) Binding->Uptake Selectivity Selectivity Profiling (vs. DAT, NET) Uptake->Selectivity Efficacy In Vivo Efficacy Model (e.g., Forced Swim Test) Selectivity->Efficacy PK Pharmacokinetic Profiling (ADME) Efficacy->PK SAR Structure-Activity Relationship (SAR) Analysis PK->SAR SAR->Synthesis Iterative Design Cycle Lead Lead Candidate SAR->Lead

Caption: High-level workflow for SERT inhibitor discovery.

Part 1: Chemical Synthesis & Library Development

The starting scaffold, Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride, presents two primary points for chemical modification: the secondary amine at position 3 and the methyl ester at position 8. The amine is a prime site for introducing various substituents to explore interactions with the transporter protein, while the ester can be hydrolyzed and converted to amides or other functional groups.

Protocol 1.1: N-Arylation via Buchwald-Hartwig Amination

This protocol describes a common and versatile method for attaching aryl groups to the scaffold's nitrogen atom. This modification is crucial as many known SERT inhibitors feature an aromatic moiety that interacts with key residues in the transporter's binding pocket.[8]

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. Its wide functional group tolerance and reliable performance make it an ideal choice for library synthesis, allowing for the rapid generation of diverse N-aryl derivatives.

Materials:

  • Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride

  • Desired Aryl Bromide or Iodide

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Sodium tert-butoxide, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere supplies (Nitrogen or Argon)

Step-by-Step Methodology:

  • Preparation: To an oven-dried reaction flask under an inert atmosphere, add the aryl bromide (1.0 eq), Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate (1.2 eq, free-based from the HCl salt with a suitable base like NaHCO₃ and extracted), sodium tert-butoxide (1.4 eq), the palladium catalyst (0.02 eq), and the ligand (0.04 eq).

  • Solvent Addition: Add anhydrous, deoxygenated toluene via syringe.

  • Reaction: Stir the mixture at 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-arylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: In Vitro Characterization of SERT Inhibition

Once a library of derivatives is synthesized, the next critical phase is to quantify their interaction with the serotonin transporter. This is achieved through a tiered screening approach, starting with binding affinity and progressing to functional inhibition and selectivity.

Protocol 2.1: SERT Radioligand Binding Assay (Affinity Determination)

This assay determines the affinity (expressed as the inhibition constant, Ki) of a test compound for SERT by measuring its ability to displace a known high-affinity radioligand.[9][10]

Rationale: The binding assay is a direct measure of the physical interaction between the compound and the transporter. It is a robust, high-throughput method for primary screening, allowing for the rapid ranking of compounds based on their binding potency. We use membranes from cells stably expressing human SERT (hSERT) to ensure translational relevance.

G Figure 2: Radioligand Binding Assay Workflow A Prepare hSERT-expressing cell membranes B Incubate membranes with: 1. Test Compound (serial dilutions) 2. Radioligand (e.g., [3H]Citalopram) 3. Buffer A->B D Incubate to Equilibrium (e.g., 60 min at 25°C) B->D C Define Controls: - Total Binding (no inhibitor) - Non-Specific Binding (excess non-labeled ligand) C->B E Rapidly filter through GF/B filter plates to separate bound from free radioligand D->E F Wash filters with ice-cold buffer E->F G Quantify bound radioactivity via liquid scintillation counting F->G H Calculate % Inhibition, determine IC50, and calculate Ki using Cheng-Prusoff G->H

Caption: Step-by-step workflow for the SERT binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Use commercially available membranes from HEK-293 or CHO cells stably transfected with hSERT, or prepare them in-house using standard cell lysis and ultracentrifugation protocols.[9]

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL of assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4):

    • 50 µL of test compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M).

    • 50 µL of a selective SERT radioligand, such as [³H]Citalopram or [¹²⁵I]RTI-55, at a concentration near its Kd.[11]

    • 150 µL of the hSERT membrane preparation (5-20 µg protein).

  • Controls:

    • Total Binding: Wells containing radioligand and membranes but no test compound.

    • Non-Specific Binding (NSB): Wells containing radioligand, membranes, and a high concentration (e.g., 10 µM) of a known SERT inhibitor (e.g., Paroxetine) to saturate all specific binding sites.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[9]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters 3-4 times with ice-cold wash buffer.[12]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the retained radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.

Protocol 2.2: [³H]Serotonin Uptake Inhibition Assay (Functional Activity)

This assay measures the functional ability of a compound to block the transport of serotonin into cells. It is a crucial secondary screen to confirm that high-affinity binders are indeed inhibitors of transporter function.[13]

Rationale: While a binding assay confirms interaction, it doesn't distinguish between antagonists (inhibitors) and other types of ligands. This functional assay directly measures the inhibition of serotonin transport, providing a more physiologically relevant measure of a compound's activity (IC₅₀). Using cells that endogenously or recombinantly express hSERT provides a robust system for this evaluation.[13][14]

Step-by-Step Methodology:

  • Cell Culture: Plate hSERT-expressing cells (e.g., HEK-293 or JAR cells) in a 96-well cell culture plate and grow to 80-90% confluency.[13][15]

  • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 10-15 minutes at 37°C with various concentrations of the test compound.

  • Initiation of Uptake: Initiate serotonin uptake by adding a mixture of [³H]5-HT (final concentration ~20 nM) and unlabeled 5-HT.

  • Controls:

    • Total Uptake: Wells without any inhibitor.

    • Non-Specific Uptake: Wells containing a known potent SERT inhibitor (e.g., 10 µM Fluoxetine) to define the baseline.[2]

  • Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C. It is critical that this measurement is taken during the initial linear phase of uptake.

  • Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.[13]

  • Lysis and Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS or Triton X-100). Transfer the lysate to a scintillation vial or plate, add scintillation cocktail, and quantify the amount of transported [³H]5-HT using a scintillation counter.[13]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells. Determine the IC₅₀ value by fitting the data to a dose-response curve as described in Protocol 2.1.

Data Presentation and Selectivity Profiling

All in vitro data should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis. Crucially, lead compounds must be profiled for their affinity and functional inhibition of DAT and NET to determine selectivity. High selectivity for SERT over the other monoamine transporters is a key objective to minimize off-target effects, such as the abuse potential associated with DAT inhibition.

Table 1: Representative In Vitro Data Summary

Compound IDModification (at N-3)SERT Ki (nM)SERT IC₅₀ (nM)DAT Ki (nM)NET Ki (nM)Selectivity (DAT/SERT)Selectivity (NET/SERT)
Scaffold -H>10,000>10,000>10,000>10,000--
Cmpd-01 -Phenyl150.2210.52500450016.629.9
Cmpd-02 -4-Chlorophenyl12.518.335006200280.0496.0
Cmpd-03 -2-Naphthyl5.89.118003100310.3534.5
Fluoxetine (Reference)1.12.520502601863.6236.4

Note: Data are hypothetical and for illustrative purposes.

Part 3: In Vivo Evaluation of Antidepressant-Like Activity

Promising candidates from in vitro screening must be evaluated in animal models to assess their potential therapeutic efficacy. The Forced Swim Test (FST) is a widely used primary screen for antidepressant-like activity.[16][17]

Protocol 3.1: Mouse Forced Swim Test (FST)

Rationale: The FST is based on the principle that when placed in an inescapable, stressful situation (a cylinder of water), rodents will eventually adopt an immobile posture.[16][18] This immobility is interpreted as a state of behavioral despair. Treatment with effective antidepressant drugs is known to increase the duration of active, escape-oriented behaviors (swimming, climbing) and reduce the duration of immobility.[17][19]

G Figure 3: Mouse Forced Swim Test Protocol A Day 1: Pre-Test Session (15 min swim) B 24h Interval A->B C Day 2: Dosing Administer Vehicle or Test Compound (e.g., 30-60 min prior to test) B->C D Day 2: Test Session (5-6 min swim) C->D E Record session with video camera for later analysis D->E F Score duration of immobility (last 4 min of test session) E->F G Statistical Analysis (e.g., ANOVA followed by post-hoc test) Compare compound groups to vehicle F->G

Caption: Standard two-day protocol for the Forced Swim Test.

Step-by-Step Methodology:

  • Apparatus: Use a transparent glass or plastic cylinder (e.g., 25 cm high, 15 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape (~15 cm).[16]

  • Habituation (Day 1): Place each mouse into the cylinder for a 15-minute pre-test swim. This initial exposure induces a stable level of immobility for the test session. After 15 minutes, remove the mouse, dry it thoroughly, and return it to its home cage.[20]

  • Dosing (Day 2): 24 hours after the pre-test, administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, oral gavage) at a set time (e.g., 30-60 minutes) before the test session.

  • Test Session (Day 2): Place the mouse back into the water-filled cylinder for a 6-minute test session. Record the session using a video camera for unbiased scoring.

  • Behavioral Scoring: A trained observer, blind to the experimental conditions, should score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and swimming, with the mouse remaining floating and making only small movements necessary to keep its head above water.

  • Data Analysis: Compare the mean immobility time between the vehicle-treated group and the compound-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's or Tukey's post-hoc test). A significant reduction in immobility time is indicative of antidepressant-like activity.

Part 4: Preliminary Pharmacokinetic (PK) Profiling

A compound's efficacy is intrinsically linked to its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug (ADME).[21] Early assessment of key PK parameters is vital to select candidates with favorable drug-like properties.

Rationale: A potent SERT inhibitor is of little therapeutic value if it has poor oral bioavailability, is metabolized too quickly, or cannot cross the blood-brain barrier to reach its target. Preliminary PK studies in rodents help to de-risk candidates and guide chemical modifications to improve their profiles.[22][23]

Key Parameters to Assess: A standard rodent PK study involves administering the compound (intravenously and orally in separate cohorts) and collecting blood samples at multiple time points. Plasma concentrations are then measured by LC-MS/MS.

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Half-life (t½) Time required for the drug concentration to decrease by half.Influences dosing frequency.
Cmax Maximum observed plasma concentration.Relates to efficacy and potential toxicity.
Tmax Time at which Cmax is reached.Indicates the rate of absorption.
AUC Area Under the Curve (total drug exposure over time).Overall measure of drug exposure.
Bioavailability (%F) The fraction of an orally administered dose that reaches systemic circulation.High oral bioavailability is desirable for patient convenience.
Brain/Plasma Ratio Ratio of drug concentration in the brain versus plasma.Indicates blood-brain barrier penetration, essential for CNS targets.

Conclusion

The Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride scaffold represents a promising and versatile starting point for the discovery of novel SERT inhibitors. By employing a systematic and integrated approach—combining rational chemical synthesis with a robust cascade of in vitro and in vivo assays—researchers can efficiently navigate the complex process of drug development. The protocols and strategic insights provided in this guide offer a validated framework for identifying and optimizing lead candidates, with the ultimate goal of developing safer and more effective treatments for serotonin-related disorders.

References

  • Google. (n.d.). Google Search. Retrieved January 26, 2026.
  • Glatzner, J., Pabel, J., & Worek, F. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 339-345. Available at: [Link]

  • van der Velden, W. J., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available at: [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved January 26, 2026, from [Link]

  • Grimm, M., et al. (2008). A nonradioactive high-throughput/high-content assay for measurement of the human serotonin reuptake transporter function in vitro. Journal of Biomolecular Screening, 13(3), 225-233. Available at: [Link]

  • Wikipedia. (2024). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved January 26, 2026, from [Link]

  • Hess, C., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS Medicinal Chemistry Letters, 5(6), 666-670. Available at: [Link]

  • Tosh, D. K., et al. (2015). Scaffold Repurposing of Nucleosides (Adenosine Receptor Agonists): Enhanced Activity at the Human Dopamine and Norepinephrine Sodium Symporters. ACS Chemical Neuroscience, 6(11), 1870-1882. Available at: [Link]

  • de Weger, V. A., et al. (2021). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter? British Journal of Clinical Pharmacology, 87(5), 2326-2336. Available at: [Link]

  • Torun, L., Madras, B. K., & Meltzer, P. C. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry Letters, 22(8), 2893-2897. Available at: [Link]

  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. Available at: [Link]

  • Ye, R., et al. (2016). In vivo investigation of escitalopram's allosteric site on the serotonin transporter. Pharmacology, Biochemistry and Behavior, 141, 25-31. Available at: [Link]

  • Fülöp, F., et al. (2006). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Tetrahedron: Asymmetry, 17(12), 1834-1839. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 26, 2026, from [Link]

  • Sharma, A., & Garg, A. (2019). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. Available at: [Link]

  • NSW Department of Primary Industries. (2023). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). US8557842B2 - Cocaine analogs and methods of preparation and uses thereof.
  • British Pharmacological Society. (n.d.). Factsheet on the forced swim test. Retrieved January 26, 2026, from [Link]

  • Warren, R. B., et al. (2026). Clinical proof of concept for small molecule mediated inhibition of IL-17 in psoriasis. PLOS ONE, 21(1), e0341049. Available at: [Link]

  • MDPI. (2023). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.
  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved January 26, 2026, from [https://www.millipore sigma.com/US/en/applications/drug-discovery/screening-profiling/receptor-binding-assays-multiwell-plates]([Link] sigma.com/US/en/applications/drug-discovery/screening-profiling/receptor-binding-assays-multiwell-plates)

  • IACUC. (n.d.). Forced Swim Test v.3. Retrieved January 26, 2026, from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Available at: [Link]

  • MDPI. (2026). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. Retrieved January 26, 2026, from [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Using the rat forced swim test to assess antidepressant-like activity in rodents. Current Protocols in Pharmacology, Chapter 5, Unit 5.9. Available at: [Link]

  • Zhang, M., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Available at: [Link]

  • Al-Khafaji, K., & Tanasova, M. (2022). Design of Novel Selective Serotonin Reuptake Inhibitors Using Computational Modeling Studies. bioRxiv. Available at: [Link]

  • García-García, A., et al. (2018). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 16(43), 8127-8140. Available at: [Link]

  • ResearchGate. (2012). Synthesis of 3-(4-heteroaryl-phenyl)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Retrieved January 26, 2026, from [Link]

  • Scott, D. O., et al. (2025). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. Journal of Medicinal Chemistry. Available at: [Link]

  • Fish, L., et al. (2017). Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. Journal of Medicinal Chemistry, 60(19), 8150-8167. Available at: [Link]

  • Chemspace. (n.d.). Methyl (1R,2R,3R,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride. Retrieved January 26, 2026, from [Link]

  • COCONUT. (2024). Methyl 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate. Retrieved January 26, 2026, from [Link]

  • Tosh, D. K., et al. (2016). Repurposing of a Nucleoside Scaffold from Adenosine Receptor Agonists to Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 59(11), 5258-5273. Available at: [Link]

  • Koepele, L. A., et al. (2025). Revealing the location and dynamics of a concealed binding site in the dopamine transporter. Nature Communications, 16(1), 2235. Available at: [Link]

  • Torun, L., Madras, B. K., & Meltzer, P. C. (2012). Synthesis and structure-activity relationship studies of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry Letters, 22(8), 2893-2897. Available at: [Link]

  • Nájera, C., et al. (2002). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Tetrahedron Letters, 43(35), 6213-6215. Available at: [Link]

  • MDPI. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved January 26, 2026, from [Link]

Sources

Unlocking Molecular Complexity: Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The quest for novel chemical entities with precisely defined three-dimensional architectures is a cornerstone of modern drug discovery. Multi-component reactions (MCRs) offer a powerful and efficient strategy to access complex molecular scaffolds from simple starting materials in a single synthetic operation. This technical guide delves into the application of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride, a conformationally constrained bicyclic β-amino ester, as a key building block in MCRs for the rapid generation of diverse and medicinally relevant compounds.

The Strategic Advantage of the Azabicyclic Scaffold

The 3-azabicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry, imparting rigidity and a defined spatial orientation of substituents.[1] Its incorporation into molecules can lead to enhanced binding affinity and selectivity for biological targets. When utilized as a bifunctional component in MCRs, this bicyclic amino ester allows for the introduction of this desirable structural motif while simultaneously enabling the exploration of diverse chemical space through the variation of other reaction components. Bicyclic amino acids have been successfully employed as dipeptide isosteres and reverse turn mimetics, highlighting their potential in peptidomimetic design.[1][2]

The Ugi Four-Component Reaction: A Gateway to Peptidomimetic Scaffolds

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, enabling the synthesis of α-acylamino amides from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.[3][4] When a β-amino acid, such as Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate, is employed, the reaction can proceed as a three-component reaction (U-4C-3R) where the amino acid serves as both the amine and carboxylic acid component, leading to the formation of novel bicyclic β-lactams and related structures.[5]

This application note will focus on a representative Ugi-type reaction protocol involving Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride to generate a library of complex peptidomimetic structures.

Experimental Workflow Overview

The following diagram illustrates the general workflow for utilizing Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride in a multi-component reaction strategy for the generation of a chemical library.

G cluster_prep Reactant Preparation cluster_reaction Multi-Component Reaction cluster_analysis Analysis & Purification cluster_product Product Library b0 Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate HCl c0 One-Pot Reaction Setup (e.g., Methanol, RT) b0->c0 b1 Aldehyde/Ketone Library b1->c0 b2 Isocyanide Library b2->c0 b3 Base (e.g., Triethylamine) b3->c0 d0 Reaction Monitoring (TLC/LC-MS) c0->d0 Reaction Progress d1 Work-up & Extraction d0->d1 Completion d2 Purification (Column Chromatography) d1->d2 e0 Diverse Library of Bicyclic Peptidomimetics d2->e0 Characterized Products G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product r0 Bicyclic Amino Ester (Amine) i0 Iminium Ion Formation r0->i0 r1 Aldehyde r1->i0 r2 Isocyanide i1 Nucleophilic attack by Isocyanide r2->i1 r3 Carboxylic Acid (Internal) i3 Intramolecular Attack by Carboxylate r3->i3 Intramolecular i0->i1 i2 Nitrile-Nitrile Adduct i1->i2 i2->i3 i4 Acyl Transfer (Mumm Rearrangement) i3->i4 p0 Stable Ugi Product i4->p0 Irreversible

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Peptidomimetics Incorporating Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-azabicyclo[3.2.1]octane Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that impart favorable pharmacokinetic and pharmacodynamic properties is paramount. The 3-azabicyclo[3.2.1]octane scaffold has emerged as a privileged structure, offering a conformationally rigid framework that can mimic peptide turns and project substituents in well-defined spatial orientations.[1][2] This inherent rigidity can lead to enhanced binding affinity, selectivity, and metabolic stability of drug candidates.[1][2] Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride is a key building block for introducing this valuable scaffold into peptide and peptidomimetic structures. Its incorporation can lead to the development of novel therapeutics with improved efficacy and drug-like properties.

This guide provides a comprehensive overview and detailed protocols for the utilization of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride in Fmoc-based solid-phase peptide synthesis (SPPS). The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of this bicyclic amino acid analog.

Core Principles and Workflow Overview

The successful incorporation of a sterically hindered, non-proteinogenic amino acid like Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate into a growing peptide chain on a solid support requires careful consideration of several key steps. The overall workflow, from initial building block preparation to final peptide cleavage, is depicted below.

SPPS_Workflow cluster_prep Building Block Preparation cluster_spps Solid-Phase Peptide Synthesis Cycle cluster_cleavage Cleavage and Deprotection start Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride saponification Saponification (LiOH or NaOH) start->saponification 1. fmoc_protection N-Fmoc Protection (Fmoc-OSu) saponification->fmoc_protection 2. fmoc_aa Fmoc-3-azabicyclo[3.2.1]octane-8-carboxylic acid fmoc_protection->fmoc_aa resin Resin Loading (e.g., Wang, Rink Amide) deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection coupling Coupling of Fmoc-Bicyclic AA (HATU/DIPEA) deprotection->coupling  Attach Bicyclic AA   coupling->deprotection  Repeat for next AA   capping Capping (Optional) (Acetic Anhydride) coupling->capping cleavage Cleavage from Resin (TFA Cocktail) precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification final_peptide Final Peptide purification->final_peptide

Figure 1: Overall workflow for the incorporation of the bicyclic amino acid into peptides via SPPS.

Part 1: Preparation of the Fmoc-Protected Building Block

Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride must first be converted to its free carboxylic acid and then protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group on the secondary amine. This is a critical prerequisite for its use in standard Fmoc-based SPPS.[3]

Protocol 1.1: Saponification of the Methyl Ester

Rationale: The methyl ester must be hydrolyzed to the corresponding carboxylic acid to enable its activation and subsequent coupling to the free amine of the growing peptide chain on the solid support.

Materials:

  • Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) or NaOH (1.5 eq) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once complete, carefully acidify the reaction mixture to approximately pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with DCM or EtOAc (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-azabicyclo[3.2.1]octane-8-carboxylic acid.

Protocol 1.2: N-Fmoc Protection

Rationale: The Fmoc group is a base-labile protecting group for the amine functionality, which is orthogonal to the acid-labile side-chain protecting groups and the resin linkage, making it ideal for SPPS.[3][4]

Materials:

  • Crude 3-azabicyclo[3.2.1]octane-8-carboxylic acid from Protocol 1.1

  • 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane or Acetonitrile

  • Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Dissolve the crude carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

  • Add NaHCO₃ (2.5 eq) and stir until dissolved.

  • Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with water and wash with EtOAc to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure Fmoc-3-azabicyclo[3.2.1]octane-8-carboxylic acid.

Part 2: Solid-Phase Peptide Synthesis

The following protocols are based on standard Fmoc-SPPS procedures, with specific recommendations for the sterically hindered bicyclic amino acid.[5]

Protocol 2.1: Resin Loading (Example with Wang Resin)

Rationale: The first amino acid is covalently attached to the solid support. The choice of resin (e.g., Wang for a C-terminal acid, Rink Amide for a C-terminal amide) determines the functionality of the cleaved peptide.[5]

Materials:

  • Wang resin

  • Fmoc-3-azabicyclo[3.2.1]octane-8-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Wang resin in DCM for 30 minutes, then in DMF for 30 minutes in a reaction vessel.

  • Drain the DMF.

  • In a separate vial, dissolve Fmoc-3-azabicyclo[3.2.1]octane-8-carboxylic acid (3.0 eq relative to resin loading), DIC (3.0 eq), and DMAP (0.1 eq) in DMF.

  • Add the activation mixture to the swollen resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

Protocol 2.2: Peptide Chain Elongation

This is a cyclical process of deprotection and coupling.

SPPS_Cycle start Fmoc-AA(n)-Resin deprotection 1. Fmoc Deprotection (20% Piperidine in DMF, 2 x 10 min) start->deprotection wash1 2. Wash (DMF, DCM, DMF) deprotection->wash1 coupling 3. Coupling Fmoc-AA(n+1)-OH HATU, DIPEA in DMF (1-2 hours) wash1->coupling wash2 4. Wash (DMF, DCM, DMF) coupling->wash2 end Fmoc-AA(n+1)-AA(n)-Resin wash2->end end->deprotection Repeat for next AA

Figure 2: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

A. Fmoc Deprotection:

  • Swell the resin in DMF for 30 minutes.

  • Treat the resin with 20% piperidine in DMF for 10 minutes.

  • Drain and repeat the piperidine treatment for another 10 minutes.

  • Wash the resin thoroughly with DMF (5x).

B. Coupling of Fmoc-3-azabicyclo[3.2.1]octane-8-carboxylic acid:

Rationale: Due to the steric hindrance of the bicyclic scaffold, a potent coupling reagent is recommended to ensure efficient amide bond formation and prevent deletion sequences.[6][7]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-3-azabicyclo[3.2.1]octane-8-carboxylic acid (3.0-5.0 eq)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (2.9-4.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0-10.0 eq)

  • DMF

Procedure:

  • In a separate vial, pre-activate the Fmoc-3-azabicyclo[3.2.1]octane-8-carboxylic acid by dissolving it with HATU in DMF. Add DIPEA and allow the mixture to stand for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours. A longer coupling time may be necessary due to steric hindrance.

  • Perform a Kaiser test or other qualitative test to monitor the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be required.

  • Wash the resin thoroughly with DMF (5x).

ReagentEquivalents (relative to resin loading)Purpose
Fmoc-Bicyclic AA3.0 - 5.0The amino acid to be coupled
HATU2.9 - 4.9Coupling activator
DIPEA6.0 - 10.0Base for activation and neutralization
DMF-Solvent
Table 1: Recommended Reagent Stoichiometry for Coupling the Sterically Hindered Bicyclic Amino Acid.

Part 3: Cleavage and Deprotection

Rationale: The final step involves cleaving the synthesized peptide from the solid support and simultaneously removing any acid-labile side-chain protecting groups. A scavenger cocktail is used to prevent side reactions with reactive cationic species generated during this process.[8][9]

Protocol 3.1: Global Cleavage and Deprotection

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

ScavengerFunctionWhen to Use
Triisopropylsilane (TIS)Reduces Trp, protects against trityl cationsAlways recommended
WaterHydrolyzes t-butyl cationsStandard in most cocktails
1,2-Ethanedithiol (EDT)Scavenges cations, useful for Arg(Pmc/Pbf)If Arg is present
ThioanisoleCation scavengerFor peptides with Met or Trp
Table 2: Common Scavengers and Their Functions in Cleavage Cocktails.

Procedure:

  • Wash the peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% H₂O.

  • Add the cleavage cocktail to the dried peptide-resin (e.g., 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The incorporation of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate into peptides via solid-phase synthesis is a powerful strategy for developing novel peptidomimetics with constrained conformations. While the steric hindrance of this building block requires optimized coupling conditions, its successful integration can lead to compounds with enhanced biological activity and stability. The protocols outlined in this guide provide a robust framework for researchers to explore the potential of this unique scaffold in their drug discovery programs.

References

  • Fülöp, F., Szatmári, I., & Wéber, E. (2009). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2010(5), 30-41.
  • ResearchGate. (2025). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Cattaneo, C. (2008). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetics. [Link]

  • Carroll, F. I., et al. (2011). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Journal of Medicinal Chemistry, 54(15), 5486-5495.
  • Pini, A., et al. (2008). Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry. Current Organic Chemistry, 12(12), 971-996.
  • De Vicente, J., & Marco-Contelles, J. (2012). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 10(30), 5735-5747.
  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(1), 217-220.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]

  • Levchenko, K., et al. (2024). A convenient synthesis of CHF2O-containing pyrrolidines and related compounds — Perspective building blocks for drug discovery. SynOpen.
  • González-Lainez, M., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 22(16), 3125-3141.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. [Link]

  • Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.

Sources

Troubleshooting & Optimization

Technical Support Center: Reaction Yield Optimization for Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this valuable bicyclic scaffold. Here, we dissect each critical stage of the synthesis, offering troubleshooting advice and optimization strategies rooted in established chemical principles.

I. Overview of the Synthetic Pathway

The synthesis of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and logical synthetic approach involves the initial construction of the core bicyclic structure via an intramolecular Dieckmann condensation, followed by functional group manipulations to arrive at the final product.

Caption: Synthetic workflow for Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride.

Synthetic_Workflow Acyclic_Precursor Acyclic Di-ester Precursor Dieckmann_Product β-Keto Ester Intermediate Acyclic_Precursor->Dieckmann_Product  Dieckmann Condensation Decarboxylated_Ketone Bicyclic Ketone Dieckmann_Product->Decarboxylated_Ketone  Hydrolysis & Decarboxylation Final_Ester Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate Decarboxylated_Ketone->Final_Ester  Reduction & Esterification HCl_Salt Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride Final_Ester->HCl_Salt  Salt Formation

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Step 1: Dieckmann Condensation

The intramolecular cyclization of a suitable acyclic di-ester precursor, such as an N-substituted bis(2-ethoxycarbonylethyl)amine, is a crucial step in forming the 3-azabicyclo[3.2.1]octane core. The Dieckmann condensation is a powerful tool for this transformation[1].

Q1: My Dieckmann condensation is resulting in a low yield of the desired β-keto ester. What are the likely causes and how can I improve it?

A1: Low yields in a Dieckmann condensation can often be attributed to several factors:

  • Base Selection and Stoichiometry: The choice of base is critical. Strong, non-nucleophilic bases are required to generate the enolate for cyclization. Sodium ethoxide is commonly used when dealing with ethyl esters to avoid transesterification. However, stronger bases like potassium tert-butoxide or sodium hydride can also be effective. It is crucial to use at least one full equivalent of the base, as the resulting β-keto ester is acidic and will be deprotonated by the base, driving the equilibrium of the reaction forward.

  • Reaction Conditions: The reaction is typically performed in an anhydrous, aprotic solvent such as toluene or THF to prevent quenching of the enolate. Ensure all glassware is oven-dried and the solvent is rigorously dried before use. The reaction temperature can also be optimized; while often run at reflux, some systems may benefit from lower temperatures to minimize side reactions.

  • Purity of Starting Material: The acyclic di-ester precursor must be of high purity. Any impurities, such as residual acid from a previous step, can neutralize the base and inhibit the reaction.

  • Work-up Procedure: The acidic work-up to protonate the enolate of the β-keto ester must be performed carefully. Adding the reaction mixture to a cold, dilute acid solution can help to minimize decomposition of the product.

ParameterRecommendationRationale
Base Sodium Ethoxide, Potassium tert-Butoxide, Sodium HydrideStrong, non-nucleophilic bases are required for enolate formation.
Solvent Toluene, THF (anhydrous)Aprotic, anhydrous conditions are essential to prevent quenching of the enolate.
Temperature Reflux (typically), but optimization may be neededTo provide sufficient energy for the reaction while minimizing degradation.
Work-up Quench in cold, dilute acidTo neutralize the reaction and protonate the product without causing degradation.

Q2: I am observing significant amounts of polymeric material and other side products after my Dieckmann condensation. What is happening?

A2: The formation of polymeric material suggests that intermolecular condensation is competing with the desired intramolecular cyclization. This is often an issue of concentration. The Dieckmann condensation should be performed under high dilution conditions to favor the intramolecular pathway.

Additionally, side reactions such as elimination or hydrolysis of the ester groups can occur, especially if the reaction is run for extended periods at high temperatures. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.

Caption: Troubleshooting the Dieckmann Condensation.

Dieckmann_Troubleshooting Start Low Yield in Dieckmann Condensation Problem1 Incomplete Reaction Start->Problem1 Problem2 Side Reactions Start->Problem2 Problem3 Polymerization Start->Problem3 Solution1a Optimize Base/Stoichiometry Problem1->Solution1a Solution1b Ensure Anhydrous Conditions Problem1->Solution1b Solution2a Optimize Temperature & Time Problem2->Solution2a Solution3a Use High Dilution Problem3->Solution3a

Step 2: Hydrolysis and Decarboxylation

Following the successful cyclization, the activating ester group (often at the C-8 position) needs to be removed. This is typically achieved through acidic hydrolysis followed by thermal decarboxylation.

Q3: My hydrolysis and decarboxylation step is giving a low yield of the desired bicyclic ketone. What are the critical parameters to control?

A3: This step can be sensitive to the reaction conditions.

  • Acid Concentration and Temperature: Strong mineral acids like hydrochloric acid or sulfuric acid are typically used for the hydrolysis. The concentration of the acid and the reaction temperature are key. Insufficiently harsh conditions may lead to incomplete hydrolysis, while overly aggressive conditions can cause degradation of the bicyclic ring system. A stepwise approach, with initial hydrolysis at a moderate temperature followed by an increase in temperature for decarboxylation, can be effective.

  • Reaction Monitoring: It is important to monitor the progress of the reaction. The evolution of CO2 gas is an indicator of decarboxylation. Following the reaction by TLC or LC-MS will help determine when the starting material has been fully consumed and prevent unnecessary exposure to harsh conditions.

Step 3: Esterification and Salt Formation

The final steps involve the esterification of the carboxylic acid at the 8-position to a methyl ester and the subsequent formation of the hydrochloride salt for improved stability and handling[2].

Q4: I am struggling with the final esterification and salt formation. What are the best practices for these steps?

A4:

  • Esterification: The esterification of the 3-azabicyclo[3.2.1]octane-8-carboxylic acid can be achieved using several methods. A common and effective method is to treat the carboxylic acid with methanol in the presence of an acid catalyst, such as thionyl chloride or dry HCl gas. The use of thionyl chloride has the advantage of converting the carboxylic acid to the more reactive acid chloride in situ. It is crucial to perform this reaction under anhydrous conditions to prevent hydrolysis of the acid chloride intermediate.

  • Salt Formation: The formation of the hydrochloride salt is typically straightforward. After the esterification is complete and the product has been isolated, it can be dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of HCl in the same or a miscible solvent. The hydrochloride salt will usually precipitate out of the solution and can be collected by filtration. It is important to use anhydrous solvents to obtain a crystalline, non-hygroscopic salt.

III. Analytical Characterization

Proper characterization of the final product and intermediates is essential to confirm the structure and assess purity.

Q5: What are the key analytical techniques for characterizing Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride and what should I look for?

A5: A combination of spectroscopic and chromatographic methods should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and connectivity of protons in the molecule. Key signals to look for include the methyl ester singlet, and the characteristic multiplets of the bicyclic protons. The integration of these signals should correspond to the expected number of protons.

    • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule, including the carbonyl carbons of the ester and the carbons of the bicyclic framework.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique and should show a prominent ion corresponding to the protonated molecule [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC): Is essential for assessing the purity of the final compound. A single, sharp peak is indicative of a pure sample. Method development may be required to achieve good separation from any starting materials or side products.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups. Expect to see characteristic stretches for the ester carbonyl (C=O) and the N-H stretch of the protonated amine in the hydrochloride salt.

TechniqueKey Information Provided
¹H NMR Proton environment, connectivity, and stoichiometry.
¹³C NMR Number and type of carbon atoms.
Mass Spec Molecular weight confirmation.
HPLC Purity assessment.
IR Spec Presence of key functional groups.

By carefully considering these troubleshooting points and optimization strategies, researchers can significantly improve the yield and purity of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride in their synthetic campaigns.

IV. References

  • Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this valuable bicyclic scaffold. As a key intermediate in the development of various bioactive molecules, particularly those targeting neurological and psychiatric disorders, a robust and reproducible synthetic protocol is paramount.[1] This document provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues, ensuring scientific integrity and maximizing your synthetic success.

Overview of the Synthetic Strategy

The synthesis of the 3-azabicyclo[3.2.1]octane core is often achieved through intramolecular cyclization strategies.[2] A common and effective approach involves the Dieckmann condensation of a suitably substituted pyrrolidine diester, followed by subsequent hydrolysis, decarboxylation, and salt formation. This guide will focus on troubleshooting this synthetic sequence.

Synthetic Workflow Diagram

cluster_0 Step 1: Pyrrolidine Diester Synthesis cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Hydrochloride Salt Formation A N-Protected Pyrrolidine Derivative B Alkylation with Acrylate Precursors A->B Base, Solvent C N-Protected Pyrrolidine Diester B->C Reaction Work-up D N-Protected Pyrrolidine Diester C->D F β-Ketoester Intermediate D->F Anhydrous Solvent (e.g., Toluene, THF) E E Strong Base (e.g., NaH, NaOEt) G β-Ketoester Intermediate F->G I Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate G->I Heat H H Acidic Hydrolysis (e.g., aq. HCl) J Free Base Product I->J L Final Product (Hydrochloride Salt) J->L Precipitation/Crystallization K K HCl in Solvent (e.g., Ether, Dioxane)

Caption: General synthetic workflow for Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride.

Frequently Asked Questions & Troubleshooting Guide

Part 1: The Dieckmann Condensation

The Dieckmann condensation is a critical intramolecular reaction for forming the five-membered ring of the bicyclic system. It involves the cyclization of a diester in the presence of a strong base to form a β-ketoester.[3]

Q1: My Dieckmann condensation is resulting in a low yield of the desired β-ketoester. What are the likely causes and how can I improve it?

A1: Low yields in a Dieckmann condensation can stem from several factors. Here is a systematic approach to troubleshooting:

  • Moisture Contamination: The strong bases used (e.g., sodium hydride, sodium ethoxide) are extremely sensitive to moisture. Any water present will quench the base and inhibit the formation of the necessary enolate intermediate.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Incorrect Base or Stoichiometry: The choice and amount of base are crucial. The pKa of the α-proton of the ester must be considered. A base that is not strong enough will not lead to sufficient enolate formation. Conversely, using a vast excess of a very strong base can sometimes promote side reactions.

    • Solution: Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used and effective bases for this transformation. Use at least one equivalent of the base. It is often beneficial to use a slight excess (1.1-1.2 equivalents) to ensure complete reaction.

  • Reaction Temperature: While some Dieckmann condensations proceed at room temperature, others may require heating to overcome the activation energy barrier. However, excessive heat can lead to decomposition or side reactions.

    • Solution: Start the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, gradually increase the temperature (e.g., to 40-60 °C) and continue monitoring. For reactions in higher boiling point solvents like toluene, reflux temperatures may be necessary.

  • Intermolecular Condensation: If the concentration of the starting diester is too high, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization, leading to polymeric byproducts.

    • Solution: Employ high-dilution conditions. This can be achieved by slowly adding the diester solution to a suspension of the base in the solvent over an extended period. This keeps the instantaneous concentration of the diester low, favoring the intramolecular pathway.

Troubleshooting Workflow for Low Yield in Dieckmann Condensation

Start Low Yield of β-Ketoester Moisture Check for Moisture Contamination Start->Moisture Base Evaluate Base and Stoichiometry Moisture->Base Dry Conditions Confirmed Sol_Moisture Use Anhydrous Solvents and Oven-Dried Glassware Moisture->Sol_Moisture Moisture Suspected Temp Optimize Reaction Temperature Base->Temp Appropriate Base Used Sol_Base Use NaH or NaOEt (1.1-1.2 eq.) Base->Sol_Base Base Issue Suspected Concentration Consider High-Dilution Conditions Temp->Concentration Temperature Optimized Sol_Temp Start at RT, Gradually Heat if Necessary Temp->Sol_Temp Suboptimal Temperature Sol_Concentration Slowly Add Diester to Base Suspension Concentration->Sol_Concentration Intermolecular Reaction Suspected End Improved Yield Concentration->End High-Dilution Applied Sol_Moisture->Base Sol_Base->Temp Sol_Temp->Concentration Sol_Concentration->End

Caption: A step-by-step troubleshooting guide for low yields in the Dieckmann condensation.

Part 2: Hydrolysis and Decarboxylation

Following the successful cyclization, the resulting β-ketoester is typically hydrolyzed and decarboxylated to yield the desired bicyclic ketone.

Q2: After acidic workup of my Dieckmann condensation, I am not isolating the expected product. What could be going wrong?

A2: A common pitfall is the premature hydrolysis and decarboxylation of the β-ketoester during the acidic quench of the Dieckmann reaction. The β-ketoester is susceptible to hydrolysis and subsequent loss of the carboxyl group under acidic conditions, especially with heating.

  • Incomplete Reaction: If the Dieckmann condensation was not complete, you will isolate unreacted starting material.

    • Solution: Before quenching, ensure the reaction has gone to completion by TLC analysis.

  • Uncontrolled Decarboxylation: If the goal is to isolate the β-ketoester, a careful, cold, and dilute acid quench is necessary. If the goal is the decarboxylated product, the conditions need to be controlled to ensure complete conversion.

    • Solution for isolating the β-ketoester: Quench the reaction mixture by pouring it into a cold (0 °C) solution of dilute acid (e.g., 1M HCl). Extract the product quickly into an organic solvent.

    • Solution for direct decarboxylation: After the Dieckmann condensation, carefully quench the reaction and then heat the acidic aqueous solution (e.g., reflux in 6N HCl) until TLC or LC-MS analysis shows complete conversion to the decarboxylated product.

Reaction Parameter Comparison for Hydrolysis & Decarboxylation

ParameterGentle Hydrolysis (Isolating β-Ketoester)Full Hydrolysis & Decarboxylation
Acid Concentration Dilute (e.g., 1M HCl)Concentrated (e.g., 6N HCl)
Temperature 0 °C to Room TemperatureReflux Temperature
Reaction Time Short (during workup)Several hours (monitored)
Part 3: Purification and Salt Formation

The final steps involve purifying the free base and converting it to the stable hydrochloride salt.

Q3: I am having difficulty purifying the final product. It seems to be very polar and streaks on my silica gel column. How can I effectively purify it?

A3: The free base of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate is a polar amine, which can indeed be challenging to purify by standard silica gel chromatography.

  • Streaking on Silica: The basic nature of the amine leads to strong interactions with the acidic silica gel, causing streaking and poor separation.

    • Solution 1: Basic Modifier: Add a small amount of a basic modifier to your eluent system. A common choice is 1-2% triethylamine (TEA) or ammonium hydroxide in a dichloromethane/methanol or ethyl acetate/methanol mobile phase.

    • Solution 2: Alumina Chromatography: Consider using basic or neutral alumina as the stationary phase, which is more compatible with basic compounds.

    • Solution 3: Reverse-Phase Chromatography: If available, reverse-phase chromatography (e.g., C18) with a suitable mobile phase (e.g., water/acetonitrile with a modifier like TFA or formic acid) can be very effective for purifying polar compounds.

Q4: My hydrochloride salt is not precipitating cleanly, or it is forming an oil. How can I obtain a crystalline solid?

A4: The formation of a clean, crystalline hydrochloride salt depends on the solvent system and the exclusion of water.

  • Oiling Out: This often occurs if the solvent is too polar, or if there is residual water in your free base or solvent.

    • Solution: Ensure your purified free base is completely dry by co-evaporating with an anhydrous solvent like toluene and then placing it under high vacuum. Use an anhydrous solution of HCl (e.g., HCl in diethyl ether, dioxane, or 2-propanol). Diethyl ether is a good choice for inducing precipitation as the hydrochloride salt is often insoluble in it.

  • Slow Crystallization: Sometimes, crystallization requires time and the right conditions.

    • Solution: After adding the HCl solution, if a precipitate does not form immediately, try scratching the inside of the flask with a glass rod to create nucleation sites. Cooling the solution in an ice bath or refrigerator can also promote crystallization. If an oil forms, try triturating it with a non-polar solvent like hexane or pentane to induce solidification.

Protocol for Hydrochloride Salt Formation

  • Ensure the purified free base is completely dry and under an inert atmosphere.

  • Dissolve the free base in a minimal amount of a suitable anhydrous solvent (e.g., methanol, ethanol, or dichloromethane).

  • Slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Monitor for the formation of a precipitate. If no precipitate forms, you can add an anti-solvent (a non-polar solvent in which the salt is insoluble, like diethyl ether or hexane) until the solution becomes cloudy.

  • Allow the mixture to stir, possibly with cooling, to maximize precipitation.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.

References

  • Crombie, A. L., et al. (2010). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. Bioorganic & Medicinal Chemistry Letters, 20(12), 3742-3745. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. ResearchGate. [Link]

  • Dieckmann Condensation. Chemistry LibreTexts. (2023). [Link]

  • Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride. MySkinRecipes. [Link]

  • Diesters Compound Intramolecular Condensation and Its Applications. International Journal for Research in Applied Science and Engineering Technology. [Link]

Sources

Technical Support Center: Reaction Monitoring for Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reaction monitoring of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. Our goal is to equip you with the expertise and practical insights necessary to navigate the unique challenges presented by this polar, basic compound.

Introduction to the Analyte

Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride is a bicyclic amine derivative. Its structure, characterized by a secondary amine within the bridged ring system and its formulation as a hydrochloride salt, presents specific considerations for chromatographic analysis. The polarity imparted by the amine and carboxylate functionalities, combined with the ionic nature of the hydrochloride salt, can lead to challenges such as poor solubility in common TLC eluents, peak tailing, and variable ionization in LC-MS. This guide will address these issues head-on, providing you with robust protocols and troubleshooting strategies.

I. Troubleshooting Guides

Effective troubleshooting is a cornerstone of reliable analytical chemistry. The following tables are designed to be your first point of reference when encountering common issues during the TLC and LC-MS analysis of your target compound and related reactions.

A. Thin-Layer Chromatography (TLC) Troubleshooting
Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Spot remains at the baseline (Rf ≈ 0) 1. High Polarity of the Hydrochloride Salt: The ionic nature of the hydrochloride salt results in very strong interaction with the polar silica gel stationary phase.[1] 2. Inappropriate Solvent System: The eluent is not polar enough to move the highly polar analyte up the plate.1. Sample Preparation - Free Basing: Before spotting, dissolve a small amount of the reaction mixture in a suitable solvent and add a drop of a volatile base like triethylamine (TEA) or a dilute solution of ammonia in methanol. This deprotonates the amine hydrochloride to its less polar free base form, reducing its affinity for the silica gel.[1] 2. Modify the Mobile Phase: Increase the polarity of the eluent. A common starting point for polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH). For very polar compounds, consider solvent systems like 10% ammonium hydroxide in methanol mixed with dichloromethane (e.g., 1-10% of the ammonia/methanol solution in DCM).[2]
Spot Streaking or Tailing 1. Interaction of the Basic Amine with Acidic Silica: The basic nitrogen atom on your compound can interact strongly with the acidic silanol groups (Si-OH) on the silica gel surface, leading to uneven migration. 2. Overloading the Plate: Applying too much sample can saturate the stationary phase, causing the spot to spread.1. Use a Basic Modifier in the Eluent: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the mobile phase. This will neutralize the acidic sites on the silica gel, leading to more symmetrical spots.[3] 2. Spot Dilute Samples: Ensure your sample is sufficiently diluted. It is better to spot multiple times in the same location, allowing the solvent to dry between applications, than to apply one large, concentrated spot.[4]
No Visible Spots (After Staining) 1. Inappropriate Visualization Technique: The chosen stain may not react with your compound. 2. Insufficient Concentration: The amount of analyte on the plate is below the detection limit of the stain.1. Use a Suitable Stain: For secondary amines, a ninhydrin stain is often effective, producing a characteristic color (often yellow or purple after heating).[5][6] Potassium permanganate (KMnO4) stain is a good general stain for compounds that can be oxidized.[7] 2. Increase Sample Concentration: If possible, concentrate the sample before spotting or apply the sample multiple times to the same spot.[8]
B. Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Poor Peak Shape (Tailing or Fronting) 1. Secondary Interactions with Residual Silanols: The basic amine can interact with acidic silanols on the surface of C18 columns. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.1. Use an Acidic Modifier: Add a small amount of formic acid (typically 0.1%) to the mobile phase. This will protonate the silanol groups, minimizing secondary interactions, and ensure the analyte is consistently in its protonated form, which often leads to better peak shapes for amines.[9][10] 2. Consider a Different Column: For highly polar basic compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be a better choice, as it is specifically designed for the retention of polar analytes.[11][12][13][14]
Low or No Signal (Poor Ionization) 1. Ion Suppression: Co-eluting matrix components from the reaction mixture can interfere with the ionization of your target analyte in the MS source.[15][16][17][18] 2. Analyte is Not in the Optimal Ionization State: The mobile phase conditions may not be conducive to efficient protonation of the analyte.1. Improve Sample Preparation: Perform a simple liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering salts and byproducts. 2. Optimize Mobile Phase: Ensure the mobile phase contains a proton source like 0.1% formic acid for positive ion mode electrospray ionization (ESI).[9][10] This will promote the formation of the [M+H]+ ion. 3. Check MS Source Parameters: Optimize the capillary voltage, gas flow, and temperature of the ESI source to maximize the signal for your compound.
Inconsistent Retention Times 1. Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections. 2. Mobile Phase Instability: The composition of the mobile phase may be changing over time due to evaporation of volatile components.1. Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially when running gradients. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation.

II. Frequently Asked Questions (FAQs)

Q1: Do I need to remove the hydrochloride salt before TLC or LC-MS analysis?

A1: For TLC, it is highly recommended to convert the hydrochloride salt to the free base in situ on the spotting line by adding a volatile base to your sample solution. This will significantly improve the chromatography.[1] For LC-MS, this is generally not necessary. The salt will dissociate in the aqueous mobile phase, and the mass spectrometer will detect the protonated form of your compound. The chloride ion will not typically interfere with the analysis in positive ion mode.

Q2: What is a good starting solvent system for TLC analysis of my reaction?

A2: A good starting point is a mixture of a moderately polar solvent and a polar solvent. For instance, you can start with 5-10% methanol in dichloromethane. If your compound remains at the baseline, you can increase the percentage of methanol. Adding 0.5-1% of triethylamine or a concentrated ammonia solution to the eluent can help to produce sharper spots.[3]

Q3: My compound is very polar and doesn't retain on a C18 column. What are my options for LC-MS?

A3: For very polar compounds that are not well-retained on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[11][12][13][14] HILIC uses a polar stationary phase and a mobile phase with a high organic content, which allows for the retention of polar analytes.

Q4: How can I visualize the spots on my TLC plate if my compound is not UV-active?

A4: There are several staining methods available. For a secondary amine like Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate, a ninhydrin stain is a good choice.[5][6] After dipping the plate in the ninhydrin solution and gently heating, amines will appear as colored spots. Another general-purpose stain is potassium permanganate (KMnO4), which reacts with most organic compounds.[7]

III. Experimental Protocols

A. Step-by-Step TLC Reaction Monitoring Protocol
  • Prepare the TLC Chamber: Pour your chosen mobile phase into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Close the chamber and allow it to equilibrate for at least 10-15 minutes.[19]

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for your starting material, co-spot, and reaction mixture.[4]

  • Sample Preparation:

    • Starting Material: Dissolve a small amount of your starting material in a volatile solvent (e.g., methanol or dichloromethane).

    • Reaction Mixture: Take a small aliquot of your reaction mixture and dilute it with a volatile solvent. To this diluted sample, add a single drop of triethylamine to convert the hydrochloride salt to the free base.

  • Spot the Plate: Using a capillary tube, spot a small amount of the starting material solution on the first lane of the baseline. On the second lane (co-spot), first spot the starting material, and then spot the reaction mixture on top of it. On the third lane, spot only the reaction mixture. Keep the spots as small as possible.[4]

  • Develop the Plate: Carefully place the TLC plate in the equilibrated chamber and close the lid. Allow the solvent to travel up the plate until it is about 1 cm from the top.[20]

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp if your compounds are UV-active. Then, proceed with chemical staining (e.g., ninhydrin or potassium permanganate). Gently heat the plate after staining to develop the spots.[5][6][7]

  • Interpret the Results: Compare the spots in the different lanes to determine the progress of your reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.[21]

B. Step-by-Step LC-MS Reaction Monitoring Protocol
  • Prepare the Mobile Phase: A common mobile phase for polar amines is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[9][10] Ensure all solvents are of LC-MS grade.

  • Sample Preparation: Take a small aliquot of the reaction mixture and dilute it significantly with the initial mobile phase composition (e.g., 95:5 Solvent A:Solvent B). Filtration of the sample through a 0.22 µm syringe filter is recommended to protect the column.

  • Set Up the LC-MS Method:

    • Column: A standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

    • Gradient: A typical gradient could be 5% B to 95% B over 5-10 minutes.

    • Flow Rate: For a 2.1 mm ID column, a flow rate of 0.2-0.4 mL/min is appropriate.

    • MS Detection: Set the mass spectrometer to positive ion mode (ESI+) and monitor for the expected mass-to-charge ratio (m/z) of the protonated starting material and product ([M+H]+).

  • Inject and Analyze: Inject the prepared sample and acquire the data.

  • Data Interpretation: Analyze the chromatogram to observe the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

IV. Visualized Workflows

A. TLC Troubleshooting Workflow

TLC_Troubleshooting start Problem with TLC Plate spot_issue Spot at Baseline or Streaking? start->spot_issue no_spot No Spots Visible? start->no_spot free_base Prepare Free Base Sample (add TEA or NH3) spot_issue->free_base Yes check_stain Use Appropriate Stain (Ninhydrin for amines) no_spot->check_stain Yes rerun1 Re-run TLC free_base->rerun1 check1 check1 rerun1->check1 Still Issues? modify_eluent Add Basic Modifier to Eluent (0.5-1% TEA or NH3) check1->modify_eluent Yes solved1 solved1 check1->solved1 No rerun2 rerun2 modify_eluent->rerun2 Re-run TLC rerun2->solved1 Problem Solved rerun3 rerun3 check_stain->rerun3 Re-run TLC check2 check2 rerun3->check2 Still No Spots? concentrate_sample Increase Sample Concentration check2->concentrate_sample Yes solved2 solved2 check2->solved2 No rerun4 rerun4 concentrate_sample->rerun4 Re-run TLC rerun4->solved2 Problem Solved

Caption: A workflow for troubleshooting common TLC issues.

B. LC-MS Troubleshooting Workflow

LCMS_Troubleshooting start Problem with LC-MS Data peak_shape_issue Poor Peak Shape? start->peak_shape_issue low_signal Low or No Signal? start->low_signal add_modifier Add 0.1% Formic Acid to Mobile Phase peak_shape_issue->add_modifier Yes check_mp Ensure 0.1% Formic Acid in Mobile Phase low_signal->check_mp Yes rerun1 Re-run Analysis add_modifier->rerun1 check1 check1 rerun1->check1 Still Poor Shape? try_hilic Switch to HILIC Column check1->try_hilic Yes solved1 solved1 check1->solved1 No rerun2 rerun2 try_hilic->rerun2 Re-run Analysis rerun2->solved1 Problem Solved rerun3 rerun3 check_mp->rerun3 Re-run Analysis check2 check2 rerun3->check2 Still Low Signal? sample_cleanup Perform Sample Cleanup (LLE or SPE) check2->sample_cleanup Yes solved2 solved2 check2->solved2 No rerun4 rerun4 sample_cleanup->rerun4 Re-run Analysis rerun4->solved2 Problem Solved

Sources

Technical Support Center: Methyl 3-Azabicyclo[3.2.1]octane-8-carboxylate Hydrochloride in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile catalyst in their synthetic endeavors. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your catalytic reactions, troubleshoot issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

What are the primary catalytic applications of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride?

Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride is a chiral bicyclic amine derivative. Its hydrochloride salt form is a stable precursor to the active free amine, which functions as an organocatalyst. The rigid bicyclic structure provides a well-defined stereochemical environment, making it particularly effective in asymmetric catalysis.[1]

Its primary applications are in reactions where a secondary amine is a potent catalyst, including:

  • Michael Additions: The free amine can activate enolizable aldehydes and ketones to form enamines, which then react with Michael acceptors.

  • Aldol Reactions: It can catalyze asymmetric aldol reactions, controlling the stereochemical outcome.[2][3]

  • Mannich Reactions: Similar to the above, it facilitates the formation of enamines for subsequent reaction with imines.

The key to its utility lies in the generation of the active free amine from the more stable and easily handled hydrochloride salt.

Catalyst_Activation cluster_storage Storage Form cluster_reaction In-Situ Activation Salt Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate Hydrochloride (Stable Salt) FreeAmine Active Free Amine Catalyst Salt->FreeAmine Deprotonation Base Stoichiometric Base (e.g., Triethylamine, DIPEA) Base->FreeAmine Activates Troubleshooting_Workflow Start Low Reaction Conversion Check1 Is Catalyst Activation Complete? Start->Check1 Sol1 Verify Base Stoichiometry (≥1 eq.) & pKa. Implement Pre-activation Step. Check1->Sol1 No Check2 Are Substrates & Solvent Pure? Check1->Check2 Yes Sol1->Check2 Sol2 Use Anhydrous Solvent. Purify Substrates (distillation, chromatography). Check2->Sol2 No Check3 Is Catalyst Loading Optimal? Check2->Check3 Yes Sol2->Check3 Sol3 Screen Catalyst Loading (5-20 mol%). Consider Temperature Adjustment. Check3->Sol3 No End Reaction Optimized Check3->End Yes Sol3->End

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Benchmarking "Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride" Derivatives in Functional Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile 3-Azabicyclo[3.2.1]octane Scaffold

The 3-azabicyclo[3.2.1]octane scaffold is a conformationally constrained bicyclic amine that serves as a core structural element in a multitude of biologically active molecules.[1][2] Its rigid framework makes it an attractive starting point for the design of novel therapeutics, particularly those targeting the central nervous system. This scaffold is a key component of tropane alkaloids like atropine and cocaine, which are known for their potent effects on neurotransmitter systems.[3][4][5][6][7][8] The inherent structural rigidity of the 3-azabicyclo[3.2.1]octane nucleus allows for the precise spatial orientation of functional groups, leading to high-affinity interactions with specific biological targets.

This guide provides a comprehensive framework for the functional characterization and comparison of novel derivatives of "Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride." We will explore a series of illustrative functional assays to benchmark the activity of three hypothetical derivatives – Derivative A , Derivative B , and Derivative C – against key neurological targets. The objective is to provide researchers, scientists, and drug development professionals with a practical guide to selecting and implementing appropriate functional assays, interpreting the resulting data, and understanding the underlying experimental rationale.

Hypothetical Derivatives for Comparative Analysis

For the purpose of this guide, we will consider three hypothetical derivatives of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride, each with a unique substitution pattern designed to modulate its pharmacological profile:

  • Derivative A: A reference compound with a simple substitution.

  • Derivative B: A derivative with an electron-withdrawing group, hypothesized to alter its interaction with monoamine transporters.

  • Derivative C: A derivative with a bulky aromatic substitution, potentially enhancing its affinity for G-protein coupled receptors.

Target Selection: A Multi-Faceted Approach to Neurological Activity

Given the structural similarity of the 3-azabicyclo[3.2.1]octane scaffold to known neuroactive compounds, a panel of relevant biological targets is essential for a thorough functional characterization. This guide will focus on three primary classes of targets that are frequently modulated by this chemical scaffold:

  • G-Protein Coupled Receptors (GPCRs): Specifically, the Muscarinic Acetylcholine Receptors (mAChRs), which are involved in a wide range of physiological functions and are known targets of tropane alkaloids.[3]

  • Ligand-Gated Ion Channels: Focusing on Nicotinic Acetylcholine Receptors (nAChRs), which mediate fast synaptic transmission.[9][10][11][12]

  • Monoamine Transporters: The Dopamine Transporter (DAT) and the Serotonin Transporter (SERT) are critical for regulating neurotransmitter levels in the synapse and are well-known targets for compounds with the azabicyclo[3.2.1]octane core.[3][13][14][15]

The following sections will detail the experimental protocols for assessing the activity of our hypothetical derivatives at each of these targets, present illustrative data for comparison, and provide the scientific rationale behind the chosen methodologies.

I. G-Protein Coupled Receptor (GPCR) Functional Profiling: Muscarinic Acetylcholine Receptors (M1 Subtype)

The M1 muscarinic acetylcholine receptor is a Gq-coupled GPCR, and its activation leads to the mobilization of intracellular calcium.[16][17] We will utilize a calcium mobilization assay to determine the potency and efficacy of our derivatives as agonists or antagonists at the M1 receptor.

Calcium Mobilization Assay Workflow

cluster_0 Cell Preparation cluster_1 Assay Procedure prep1 HEK293 cells stably expressing the human M1 receptor are cultured prep2 Cells are seeded into 96-well black-walled, clear-bottom plates prep1->prep2 prep3 Cells are incubated overnight to allow for adherence prep2->prep3 assay1 Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prep3->assay1 Next Day assay2 Test compounds (Derivatives A, B, C) are added to the wells assay1->assay2 assay3 Changes in intracellular calcium are monitored using a fluorescence plate reader assay2->assay3

Caption: Workflow for the M1 Receptor Calcium Mobilization Assay.

Detailed Experimental Protocol: Calcium Mobilization Assay
  • Cell Culture: HEK293 cells stably expressing the human M1 muscarinic acetylcholine receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic.

  • Cell Seeding: Cells are harvested and seeded at a density of 50,000 cells per well in a 96-well black-walled, clear-bottom plate and incubated overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading: The growth medium is removed, and cells are washed with Hanks' Balanced Salt Solution (HBSS). Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for 1 hour at 37°C.

  • Compound Addition: After incubation, the dye solution is removed, and cells are washed again with HBSS. The test compounds (Derivatives A, B, and C) and a reference agonist (e.g., Acetylcholine) are prepared in HBSS at various concentrations and added to the wells.

  • Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader, and the fluorescence intensity is measured over time to monitor changes in intracellular calcium levels.[16][17][18][19][20]

Illustrative Comparative Data: M1 Receptor Activity
CompoundEC50 (nM) - Agonist Mode% Max Response (vs. Acetylcholine)IC50 (nM) - Antagonist Mode
Derivative A 50085%>10,000
Derivative B >10,000<10%150
Derivative C 5095%>10,000
Acetylcholine 10100%N/A

Interpretation: The data suggests that Derivative C is a potent and efficacious agonist at the M1 receptor, comparable to the endogenous ligand acetylcholine. Derivative A is a partial agonist with lower potency. Derivative B exhibits weak antagonist activity and no significant agonist effect, indicating a different mode of interaction with the receptor.

II. Ligand-Gated Ion Channel Functional Profiling: Nicotinic Acetylcholine Receptors (α7 Subtype)

The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that is permeable to cations, including calcium.[10][11] Its activation can be measured using a calcium influx assay, similar to the one used for the M1 receptor, but the underlying mechanism is direct ion channel opening rather than a second messenger cascade.

α7 nAChR Calcium Influx Assay Workflow

cluster_0 Cell Preparation cluster_1 Assay Procedure prep1 GH4C1 cells endogenously expressing the rat α7 nAChR are cultured prep2 Cells are seeded into 96-well black-walled, clear-bottom plates prep1->prep2 prep3 Cells are incubated overnight prep2->prep3 assay1 Cells are loaded with a calcium-sensitive fluorescent dye prep3->assay1 Next Day assay2 Test compounds (Derivatives A, B, C) are added to the wells assay1->assay2 assay3 Calcium influx is measured using a fluorescence plate reader assay2->assay3

Caption: Workflow for the α7 nAChR Calcium Influx Assay.

Detailed Experimental Protocol: α7 nAChR Calcium Influx Assay
  • Cell Culture: GH4C1 cells, which endogenously express the rat α7 nicotinic acetylcholine receptor, are cultured in Ham's F-10 medium supplemented with 15% horse serum and 2.5% fetal bovine serum.

  • Cell Seeding: Cells are plated in 96-well black-walled, clear-bottom plates at a density of 80,000 cells per well and incubated overnight.

  • Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive dye and a probenecid solution (to prevent dye leakage) for 1 hour at 37°C.

  • Compound Addition: The plate is then transferred to a fluorescence plate reader. The test compounds and a reference agonist (e.g., Nicotine) are added to the wells.

  • Fluorescence Measurement: Calcium influx is monitored by measuring the change in fluorescence intensity over a short period.[21]

Illustrative Comparative Data: α7 nAChR Activity
CompoundEC50 (nM) - Agonist Mode% Max Response (vs. Nicotine)IC50 (nM) - Antagonist Mode
Derivative A 1,20060%>10,000
Derivative B >10,000<5%800
Derivative C 25090%>10,000
Nicotine 100100%N/A

Interpretation: Similar to the M1 receptor, Derivative C is a potent agonist at the α7 nAChR. Derivative A acts as a partial agonist. Derivative B shows weak antagonistic properties. This suggests that the structural modifications in Derivative C favor interactions with both muscarinic and nicotinic acetylcholine receptors.

III. Monoamine Transporter Functional Profiling: DAT and SERT

The function of monoamine transporters is to reuptake neurotransmitters from the synaptic cleft.[22][23][24] The activity of our derivatives on DAT and SERT will be assessed using a radiolabeled neurotransmitter uptake assay. This assay directly measures the ability of a compound to inhibit the transport of a radiolabeled substrate (e.g., [3H]dopamine or [3H]serotonin) into cells expressing the respective transporter.

Monoamine Transporter Uptake Assay Workflow

cluster_0 Cell Preparation cluster_1 Assay Procedure prep1 HEK293 cells stably expressing human DAT or SERT are cultured prep2 Cells are seeded into 96-well plates prep1->prep2 prep3 Cells are incubated overnight prep2->prep3 assay1 Cells are washed and pre-incubated with test compounds prep3->assay1 Next Day assay2 Radiolabeled neurotransmitter ([3H]dopamine or [3H]serotonin) is added assay1->assay2 assay3 Uptake is terminated by washing assay2->assay3 assay4 Intracellular radioactivity is measured by scintillation counting assay3->assay4

Caption: Workflow for the Monoamine Transporter Uptake Assay.

Detailed Experimental Protocol: DAT and SERT Uptake Assays
  • Cell Culture: HEK293 cells stably expressing either the human dopamine transporter (DAT) or the human serotonin transporter (SERT) are cultured in appropriate media.

  • Cell Seeding: Cells are plated in 96-well plates and grown to confluence.

  • Pre-incubation: On the day of the assay, the growth medium is removed, and the cells are washed with uptake buffer. The cells are then pre-incubated with various concentrations of the test compounds or a reference inhibitor (e.g., GBR 12909 for DAT, Fluoxetine for SERT) for 10-20 minutes at room temperature.

  • Uptake Initiation: The uptake reaction is initiated by adding a fixed concentration of the radiolabeled neurotransmitter ([3H]dopamine for DAT-expressing cells or [3H]serotonin for SERT-expressing cells).[14][15]

  • Uptake Termination: After a short incubation period (typically 5-15 minutes), the uptake is terminated by rapidly washing the cells with ice-cold uptake buffer.

  • Quantification: The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter. Non-specific uptake is determined in the presence of a high concentration of a known inhibitor.

Illustrative Comparative Data: DAT and SERT Inhibition
CompoundDAT IC50 (nM)SERT IC50 (nM)
Derivative A 8001,500
Derivative B 502,000
Derivative C 1,200900
GBR 12909 (DAT ref.) 10>10,000
Fluoxetine (SERT ref.) >10,0005

Interpretation: Derivative B is a potent and selective inhibitor of the dopamine transporter. This aligns with our initial hypothesis that the electron-withdrawing group might enhance its interaction with monoamine transporters. Derivatives A and C show weaker, non-selective inhibition of both DAT and SERT.

Discussion and Structure-Activity Relationship (SAR) Insights

The illustrative data presented in this guide highlights the importance of a multi-target screening approach for novel compounds based on the 3-azabicyclo[3.2.1]octane scaffold. Our hypothetical results suggest the following preliminary SAR:

  • Derivative C , with its bulky aromatic substitution, demonstrates potent agonist activity at both M1 and α7 acetylcholine receptors, suggesting that this type of modification may favor interactions with receptor binding pockets.

  • Derivative B , featuring an electron-withdrawing group, displays selective and potent inhibition of the dopamine transporter. This indicates that electronic properties play a crucial role in modulating interactions with monoamine transporters.

  • Derivative A , the reference compound, exhibits moderate activity across multiple targets, serving as a valuable baseline for comparison.

These hypothetical findings underscore the chemical tractability of the 3-azabicyclo[3.2.1]octane scaffold and its potential for generating derivatives with diverse and selective pharmacological profiles.

Conclusion

This guide provides a comprehensive overview of the functional benchmarking of novel "Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride" derivatives. By employing a carefully selected panel of in vitro functional assays, researchers can effectively characterize the pharmacological properties of new chemical entities. The detailed protocols and illustrative data presented herein serve as a practical resource for scientists in the field of drug discovery and development. The causality behind each experimental choice is rooted in established principles of pharmacology and cell biology, ensuring a robust and reliable approach to compound characterization. A thorough understanding of a compound's activity at multiple targets is paramount for advancing the most promising candidates toward further preclinical and clinical development.

References

  • ARUP Laboratories. (n.d.). Acetylcholine Receptor Binding Antibody. ARUP Laboratories Test Directory. Retrieved January 26, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3-(phenyl amino)-8-aza-bicyclo [3.2.1] octan-8-yl) methanone derivatives. Retrieved January 26, 2026, from [Link]

  • Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
  • ResearchGate. (2008). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Retrieved January 26, 2026, from [Link]

  • Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved January 26, 2026, from [Link]

  • Moretti, M., et al. (2013). Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists. British Journal of Pharmacology, 169(6), 1346–1359.
  • Zhang, R., & Xie, X. (2012). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery, 7(5), 385–399.
  • Mayo Clinic Laboratories. (n.d.). Overview: Acetylcholine Receptor (Muscle AChR) Binding Antibody, Serum. Retrieved January 26, 2026, from [Link]

  • Sivakumar, P., & Moore, D. (2017). cAMP assays in GPCR drug discovery. Expert Opinion on Drug Discovery, 12(11), 1127–1136.
  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1–12.15.19.
  • Crombie, A. L., et al. (2010). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. Bioorganic & Medicinal Chemistry Letters, 20(12), 3742–3745.
  • Sal-Man, N., et al. (2022). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. Molecules, 27(15), 4983.
  • Current Protocols in Pharmacology. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved January 26, 2026, from [Link]

  • David, R., et al. (2006). A Functional Genetic Variation of the Serotonin (5-HT) Transporter Affects 5-HT1A Receptor Binding in Humans. The Journal of Neuroscience, 26(48), 12597–12601.
  • MDPI. (2023). Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. Retrieved January 26, 2026, from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2017). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. Retrieved January 26, 2026, from [Link]

  • Labcorp. (n.d.). 165605: Acetylcholine Receptor (AChR) Antibodies, Complete Profile With Reflex to MuSK. Retrieved January 26, 2026, from [Link]

  • Analytical Chemistry. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Retrieved January 26, 2026, from [Link]

  • Quest Diagnostics. (n.d.). Acetylcholine Receptor Binding Antibody. Retrieved January 26, 2026, from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved January 26, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Pharmacological profile of tropane alkaloids. Retrieved January 26, 2026, from [Link]

  • American Journal of Neuroradiology. (2015). The Role of Functional Dopamine-Transporter SPECT Imaging in Parkinsonian Syndromes, Part 1. Retrieved January 26, 2026, from [Link]

  • Stokes, C., et al. (2014). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Biomolecular Screening, 19(6), 878–888.
  • European Journal of Pharmacology. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved January 26, 2026, from [Link]

  • Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved January 26, 2026, from [Link]

  • ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved January 26, 2026, from [Link]

  • Google Patents. (2009). WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.
  • ARUP Laboratories. (n.d.). Acetylcholine Receptor Binding Antibody. Retrieved January 26, 2026, from [Link]

  • JoVE. (2023). Video: Cholinergic Receptors: Nicotinic. Retrieved January 26, 2026, from [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved January 26, 2026, from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved January 26, 2026, from [Link]

  • MDPI. (2022). Dopamine Transporter Imaging, Current Status of a Potential Biomarker: A Comprehensive Review. Retrieved January 26, 2026, from [Link]

  • YouTube. (2022). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. Retrieved January 26, 2026, from [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439–463.
  • ARUP Consult. (2023). Myasthenia Gravis Testing. Retrieved January 26, 2026, from [Link]

  • Unwin, N. (2013). Nicotinic acetylcholine receptor and the structural basis of neuromuscular transmission: insights from Torpedo postsynaptic membranes. Quarterly Reviews of Biophysics, 46(4), 283–322.
  • Pharmacy 180. (n.d.). Tropane Alkaloids - Pharmacognosy. Retrieved January 26, 2026, from [Link]

  • YouTube. (2020). TROPANE ALKALOIDS-PHARMACOGNOSY. Retrieved January 26, 2026, from [Link]

  • Journal of Medicinal Chemistry. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Retrieved January 26, 2026, from [Link]

Sources

A Technical Guide to Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride: Patent Landscape, Novelty, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride, a versatile bicyclic amine that serves as a crucial building block in modern medicinal chemistry. We will explore its patent landscape, assess its novelty, and compare its utility and performance with relevant alternatives, supported by experimental data and detailed protocols. As a senior application scientist, the aim is to deliver a scientifically rigorous and practical resource for professionals in drug discovery and development.

Introduction: The Significance of the Azabicyclo[3.2.1]octane Scaffold

The 3-azabicyclo[3.2.1]octane core is a conformationally constrained structural motif that has garnered significant attention in the field of drug discovery. Its rigid framework allows for the precise spatial orientation of substituents, which is critical for achieving high-affinity and selective interactions with biological targets. This scaffold is particularly prevalent in the design of centrally active agents, where such conformational restriction can lead to improved potency and reduced off-target effects.[1][2] Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride serves as a key intermediate in the synthesis of a wide array of bioactive molecules, making a thorough understanding of its properties and applications essential for researchers in this domain.[3]

Patent Landscape: A Crowded Field of Innovation

The patent landscape surrounding azabicyclo[3.2.1]octane derivatives is extensive, reflecting the scaffold's broad therapeutic potential. A comprehensive review of the patent literature reveals that while "Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride" itself is often cited as a starting material or intermediate, the core novelty in recent patents lies in the derivatization of this scaffold to create novel therapeutic agents.

Key patent families focus on:

  • Monoamine Reuptake Inhibitors: Patents such as WO2007063071A1 describe 8-azabicyclo[3.2.1]octane derivatives as potent inhibitors of monoamine transporters, with applications in treating depression, anxiety, and ADHD.[4]

  • Mu Opioid Receptor Antagonists: The invention disclosed in WO2009029257A1 presents novel 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists for treating opioid-induced bowel dysfunction.[5]

  • Hepatitis B Virus (HBV) Inhibitors: Patent application WO2019001420A1 utilizes Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride as a key intermediate in the synthesis of heteroaryldihydropyrimidine derivatives for the treatment of HBV infections.[6]

  • TNF Activity Modulators: European patent EP 2872508 B1 describes the use of the title compound in preparing imidazopyridine derivatives that modulate TNF activity.[7]

This landscape indicates that the core azabicyclo[3.2.1]octane structure is a well-established and valuable pharmacophore. The novelty and patentability for new chemical entities (NCEs) therefore reside in the unique substitution patterns and their resulting biological activities.

Novelty Assessment: Wherein Lies the Inventive Step?

The novelty of compounds derived from Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride is not in the scaffold itself, but rather in the innovative ways it is functionalized to interact with specific biological targets. The inventive step for new drug candidates typically involves:

  • Unique Substitution Patterns: The nature, position, and stereochemistry of substituents on the bicyclic ring and the carboxylate group.

  • Novel Therapeutic Applications: The identification of new biological targets or disease indications for this class of compounds.

  • Improved Pharmacokinetic and Pharmacodynamic Properties: Modifications that enhance absorption, distribution, metabolism, excretion (ADME), and safety profiles.

For researchers, this means that while the core building block may be known, there is ample opportunity for innovation in the design and synthesis of new derivatives with superior therapeutic properties.

Comparative Analysis: Performance and Alternatives

The utility of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride can be benchmarked against other bicyclic and heterocyclic scaffolds used in medicinal chemistry. The primary advantages of the 3-azabicyclo[3.2.1]octane core include its rigid structure, synthetic tractability, and proven success in yielding potent and selective ligands.

Comparison with Structurally Related Scaffolds
ScaffoldKey FeaturesTherapeutic Areas of InterestRepresentative Patented Applications
3-Azabicyclo[3.2.1]octane Rigid bicyclic structure, constrained amine.CNS disorders, antiviral, anti-inflammatory.[6][8][9]HBV inhibitors, TNF modulators.[6][7]
8-Azabicyclo[3.2.1]octane (Tropane) Well-explored scaffold, natural product analog.CNS disorders, pain management, cardiovascular.[4][5]Monoamine reuptake inhibitors, mu opioid antagonists.[4][5]
2-Azabicyclo[3.2.1]octane Isomeric scaffold with distinct spatial arrangement.Drug discovery intermediate.[8]Total synthesis of natural products.[8]
Piperidine Flexible monocyclic amine.Broad range of therapeutic areas.Various

The choice of scaffold is dictated by the specific requirements of the biological target. The 3-azabicyclo[3.2.1]octane scaffold offers a unique three-dimensional structure that can provide a different set of interactions compared to the more extensively studied tropane (8-azabicyclo[3.2.1]octane) systems.

Synthetic Considerations and Performance

The synthesis of the 3-azabicyclo[3.2.1]octane skeleton can be achieved through various routes, often involving intramolecular cyclization reactions. A general synthetic approach to access the core structure is outlined below.

G start Diexo or Diendo Norbornene β-Amino Acids step1 Dihydroxylation start->step1 step2 NaIO4-mediated Cleavage step1->step2 step3 Reductive Amination step2->step3 end 3-Azabicyclo[3.2.1]octane β-Amino Esters step3->end

Caption: General synthetic pathway to the 3-azabicyclo[3.2.1]octane skeleton.

The efficiency of this and other synthetic routes can vary depending on the specific substrates and reaction conditions. For a detailed experimental protocol, refer to the section below.

Experimental Protocols

Synthesis of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride

The following is a representative, detailed protocol for the synthesis of the title compound, adapted from established methodologies for related bicyclic amines. This protocol is intended for informational purposes and should be performed by qualified chemists in a suitable laboratory setting.

Step 1: N-Protection of a suitable starting material (e.g., 3-tropinone)

  • Dissolve the starting ketone in a suitable solvent (e.g., dichloromethane).

  • Add a suitable protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions and drying the organic layer.

  • Purify the product by column chromatography.

Step 2: Favorskii Rearrangement

  • Dissolve the N-protected ketone in a suitable solvent (e.g., methanol).

  • Add a strong base (e.g., sodium methoxide) and stir at the appropriate temperature.

  • Monitor the reaction for the formation of the rearranged ester.

  • Neutralize the reaction and extract the product.

  • Purify the methyl ester by column chromatography.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the N-protected methyl ester in a suitable solvent (e.g., dioxane or diethyl ether).

  • Add a solution of hydrochloric acid in the same solvent.

  • Stir the reaction until the deprotection is complete, resulting in the precipitation of the hydrochloride salt.

  • Filter the solid product, wash with a cold solvent, and dry under vacuum to yield Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride.

G start Starting Ketone (e.g., 3-Tropinone) step1 N-Protection (e.g., Boc) start->step1 intermediate1 N-Protected Ketone step1->intermediate1 step2 Favorskii Rearrangement (NaOMe, MeOH) intermediate1->step2 intermediate2 N-Protected Methyl Ester step2->intermediate2 step3 Deprotection & Salt Formation (HCl in Dioxane) intermediate2->step3 end Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride step3->end

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride
Reactant of Route 2
Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.